![molecular formula C7H12N2O2 B1317304 (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one CAS No. 930783-25-8](/img/structure/B1317304.png)
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
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Overview
Description
“(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Synthesis Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically . A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .
Physical And Chemical Properties Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .
Scientific Research Applications
Magnetic Resonance Studies
Cahill and Crabb (1972) explored the structural properties of derivatives of hexahydropyrido [2,1-c][1,4]oxazin-4(3H)-ones, a class of compounds related to (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one. They prepared these derivatives and studied their NMR spectra to understand their configurations and conformations, providing insights into the molecular behavior of similar compounds in scientific research (Cahill & Crabb, 1972).
One-Pot Synthesis Applications
Shindo et al. (1993) described a one-pot synthesis method for creating compounds from benzo[b]cyclohept[e][1,4]oxazine, which is structurally similar to this compound. This synthesis approach could potentially be applied or adapted for synthesizing derivatives of this compound, indicating its utility in creating complex molecular structures efficiently (Shindo et al., 1993).
Heterocyclic Chemistry and Material Science
Thorimbert et al. (2018) highlighted the synthesis and potential applications of unconquered bicyclic heteroaromatic rings in both biology and material science. This area of research, which includes compounds structurally related to this compound, is significant for expanding chemical diversity and finding novel applications in various scientific domains (Thorimbert et al., 2018).
Synthesis of Heterocyclic Structures
Varela and Saá (2016) discussed the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors using metal-catalyzed intramolecular cyclizations. This method of synthesizing heterocyclic structures could be relevant for the synthesis and study of compounds like this compound (Varela & Saá, 2016).
Future Directions
properties
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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